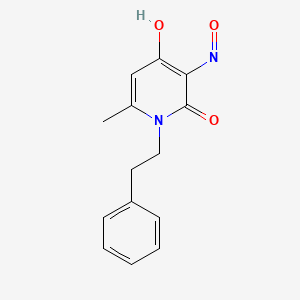
(2-Hydroxyethoxy)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both hydroxyl and acyl chloride functional groups, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethoxy)acetyl chloride typically involves the reaction of 2-(2-Hydroxyethoxy)ethanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride . The general reaction is as follows:
HOCH2CH2OCH2CH2OH+SOCl2→ClCOCH2CH2OCH2CH2OH+SO2+HCl
This reaction is usually performed at low temperatures to control the exothermic nature of the reaction and to ensure high yields of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method helps in maintaining the reaction conditions and improving the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxyethoxy)acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-(2-Hydroxyethoxy)acetic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of this compound.
Amines: React with this compound to form amides.
Alcohols: React to form esters.
Water: Causes hydrolysis of the acyl chloride group.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
2-(2-Hydroxyethoxy)acetic acid: Formed by hydrolysis.
Applications De Recherche Scientifique
(2-Hydroxyethoxy)acetyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug molecules and prodrugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Hydroxyethoxy)acetyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The hydroxyl group can also participate in reactions, adding to the versatility of this compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acyl chloride with similar reactivity but lacks the hydroxyl group.
Chloroacetyl Chloride (ClCH2COCl): Contains a chloro group instead of a hydroxyl group, leading to different reactivity profiles.
Uniqueness
(2-Hydroxyethoxy)acetyl chloride is unique due to the presence of both hydroxyl and acyl chloride functional groups, which allows it to participate in a wider range of chemical reactions compared to simpler acyl chlorides .
Propriétés
Numéro CAS |
144429-87-8 |
|---|---|
Formule moléculaire |
C4H7ClO3 |
Poids moléculaire |
138.55 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)acetyl chloride |
InChI |
InChI=1S/C4H7ClO3/c5-4(7)3-8-2-1-6/h6H,1-3H2 |
Clé InChI |
YNEBQRZONVTHRT-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


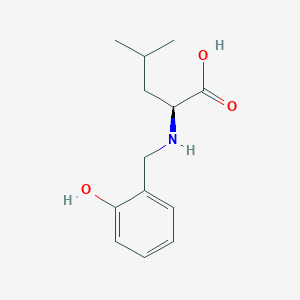
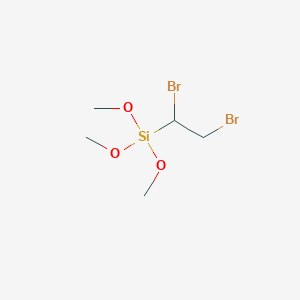
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)

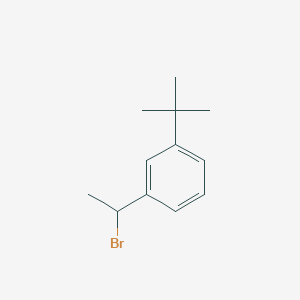
![Pyrrolidine, 3-[(phenylmethoxy)methyl]-1-(phenylmethyl)-, (R)-](/img/structure/B12563747.png)
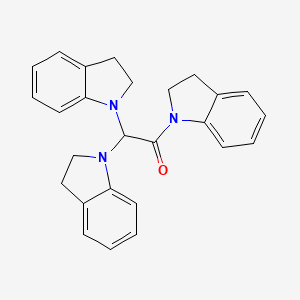
![4-(4-Nitrophenylazo)-4'-[bis(2-hydroxyethyl)amino]azobenzene](/img/structure/B12563756.png)
![Trimethoxy(3-{3-methoxy-4-[(oxiran-2-yl)methoxy]phenyl}propyl)silane](/img/structure/B12563759.png)
![4-[(Quinolin-2-yl)methyl]-1,4,7,10-tetraazacyclotridecane-11,13-dione](/img/structure/B12563770.png)
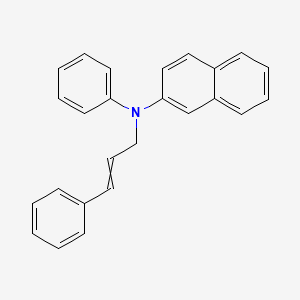
![10-({9-[(Dec-9-en-1-yl)sulfanyl]nonyl}sulfanyl)dec-1-ene](/img/structure/B12563785.png)
![Triethoxy{2,3,5,6-tetrafluoro-4-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B12563792.png)
